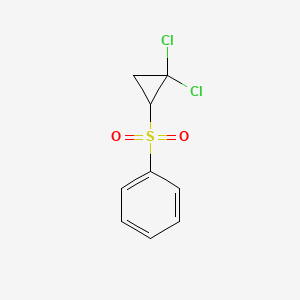

2,2-Dichlorocyclopropyl phenyl sulfone

Description

Significance of Sulfones in Modern Organic Synthesis

Sulfones, organosulfur compounds containing a sulfonyl group (-SO2-) connected to two carbon atoms, are pivotal in modern organic chemistry. nih.govbohrium.com Their importance is underscored by their presence in a wide array of pharmaceuticals, agrochemicals, and functional materials. nih.govthieme-connect.com Often described as "chemical chameleons," the reactivity of sulfones can be modulated, allowing them to participate in a diverse range of chemical processes. nih.govresearchgate.net

The sulfone group is a highly versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature activates adjacent protons, facilitating a variety of carbon-carbon bond-forming reactions. iomcworld.com Furthermore, the sulfonyl group can act as a good leaving group, enabling its removal or replacement after it has served its synthetic purpose. thieme-connect.com This "traceless" nature adds to its appeal in multi-step syntheses. The synthesis of sulfones is often achieved through the oxidation of corresponding sulfides, a robust and widely employed method. organic-chemistry.org

A key feature of the sulfone group is its ability to stabilize an adjacent negative charge. thieme-connect.comsiue.edu The electron-withdrawing sulfonyl group effectively delocalizes the negative charge of a neighboring carbanion, thereby increasing the acidity of the α-protons. uclouvain.beacs.org This stabilization facilitates the formation of α-sulfonyl carbanions, which are potent nucleophiles in a variety of important synthetic transformations, including alkylations, aldol (B89426) reactions, and Michael additions. uclouvain.benih.gov This capacity for carbanion stabilization is fundamental to the synthetic utility of sulfone-containing compounds. nd.edu

Importance of Cyclopropane (B1198618) Derivatives in Synthetic Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. unl.ptresearchgate.netresearchgate.net Its inherent ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics bestow upon it a distinct reactivity that is harnessed by synthetic chemists. unl.ptnbinno.com

The incorporation of a cyclopropane ring into a molecule can significantly influence its conformational properties and biological activity. nbinno.comnumberanalytics.com The rigid nature of the cyclopropane unit can lock a molecule into a specific conformation, which can be crucial for its interaction with biological targets. nbinno.com Consequently, cyclopropanation reactions, which form cyclopropane rings, are a vital tool in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.compsu.eduresearchgate.net Many FDA-approved drugs for treating conditions like COVID-19, asthma, and hepatitis C contain a cyclopropane moiety. psu.edueurekalert.org

Gem-dihalocyclopropanes, which possess two halogen atoms attached to the same carbon atom of the cyclopropane ring, are particularly valuable reactive intermediates. researchgate.netacs.org The synthesis of these compounds is often achieved through the addition of a dihalocarbene to an alkene. researchgate.net These strained, halogenated rings are susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular scaffolds. researchgate.netrsc.org Their reactions with organometallic reagents, for instance, open up pathways to various functionalized products. mit.edu

Conceptual Framework of 2,2-Dichlorocyclopropyl Phenyl Sulfone within Synthetic Strategies

This compound synergistically combines the key attributes of both sulfones and gem-dihalocyclopropanes. The phenyl sulfone group, as discussed, activates the proton on the carbon to which it is attached, facilitating the formation of a stabilized carbanion. This nucleophilic center can then participate in various bond-forming reactions. Simultaneously, the gem-dichlorocyclopropyl group serves as a latent source of functionality. The strained ring can undergo controlled ring-opening or rearrangement reactions, often triggered by the initial reactions involving the sulfone-stabilized anion. This dual reactivity makes this compound a powerful building block for constructing complex molecular architectures that would be challenging to assemble using more conventional methods.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 38435-04-0 |

| Molecular Formula | C₉H₈Cl₂O₂S |

| Molecular Weight | 251.13 g/mol |

| Boiling Point | 424°C at 760 mmHg |

| Melting Point | 83-88 °C |

| Flash Point | 210.2°C |

| Density | 1.52 g/cm³ |

| Refractive Index | 1.609 |

| Data sourced from references chemnet.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUXLOBBBGMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,2 Dichlorocyclopropyl Phenyl Sulfone

Reactions Involving the Dichlorocyclopropyl Ring System

The high ring strain and the presence of two chlorine atoms on the same carbon atom make the dichlorocyclopropyl moiety the primary site of reactivity. Nucleophilic attack can lead to the cleavage of the three-membered ring, while interactions with metals can promote rearrangement reactions.

The electron-withdrawing nature of the phenyl sulfone group activates the cyclopropyl (B3062369) ring towards nucleophilic attack, which can proceed via a base-mediated pathway.

In the presence of a strong base, 2,2-dichlorocyclopropyl phenyl sulfone is expected to undergo ring-opening. While specific studies on this exact compound are not extensively documented, the reactivity can be inferred from analogous systems such as gem-dihalocyclopropanes. For instance, the reaction of glycal-derived gem-dibromocyclopropanes with sodium alkoxides in an alcohol solvent leads to the formation of ring-opened products. uq.edu.au

A plausible mechanism for the base-mediated ring opening of this compound involves an initial elimination of hydrogen chloride to form a highly strained cyclopropene (B1174273) intermediate. This is followed by the nucleophilic addition of the alkoxide to the cyclopropene, leading to the cleavage of the ring and subsequent protonation to yield the final product. The reaction is typically carried out by treating the dichlorocyclopropyl compound with a sodium alkoxide in the corresponding alcohol, which acts as both the nucleophile and the solvent. uq.edu.au

| Reactant | Nucleophile/Base | Solvent | Plausible Product |

| This compound | Sodium Methoxide | Methanol | (E)-1-Chloro-2-(phenylsulfonyl)allyl methyl ether |

| This compound | Sodium Ethoxide | Ethanol | (E)-1-Chloro-2-(phenylsulfonyl)allyl ethyl ether |

The stereochemistry of the products formed from the ring-opening reactions of gem-dihalocyclopropanes is often under kinetic control. In studies with analogous glycal-derived gem-dibromocyclopropanes, the base-induced ring opening was found to be a stereoselective process, yielding exclusively the E-bromoalkene as a mixture of anomers. uq.edu.au This stereoselectivity is attributed to the mechanism of the ring-opening, which proceeds through a defined transition state leading to the thermodynamically more stable product. It is therefore anticipated that the base-mediated ring opening of this compound would also exhibit a high degree of stereoselectivity, favoring the formation of the E-isomer of the resulting alkene.

The inherent strain of the cyclopropyl ring, combined with the presence of the dihalo-substituents, makes these systems prone to rearrangement reactions, particularly when promoted by metals.

Transition metals can facilitate the ring expansion of gem-dihalocyclopropanes. For example, gem-dibromobicyclo[n,1,0]alkanes undergo a ring-expansion and coupling reaction in the presence of Cr(CO)6 in solvents like DMF or DMSO. researchgate.net This reaction proceeds through the cleavage of a carbon-bromine bond, followed by the expansion of the cyclopropyl ring to form a larger bicycloalkene. It is plausible that this compound could undergo a similar metal-promoted ring expansion to yield a four-membered ring system, although specific examples with this substrate have not been reported.

Rearrangement Reactions of Dichlorocyclopropyl Moieties

Reactivity at the α-Carbon to the Sulfone Group (including the cyclopropyl ring)

The hydrogen atom on the carbon of the cyclopropyl ring that is directly attached to the phenyl sulfone group (the α-carbon) exhibits significant acidity. libretexts.orguomustansiriyah.edu.iq This is due to the strong electron-withdrawing inductive and resonance effects of the sulfone group, which stabilizes the resulting carbanion (enolate). libretexts.orgpressbooks.pub The pKa of α-hydrogens to a carbonyl group is significantly lower than that of a typical alkane C-H bond, and a similar acidifying effect is observed for sulfone groups. libretexts.org

This enhanced acidity allows for the deprotonation of the α-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. libretexts.orgyoutube.com This carbanion can then act as a nucleophile in a variety of subsequent reactions, such as alkylation with alkyl halides. This provides a pathway for the functionalization of the cyclopropyl ring at the α-position to the sulfone group.

| Reaction Type | Reagents | Intermediate | Product Type |

| Deprotonation | 1. LDA, THF | α-Sulfonyl Carbanion | - |

| Alkylation | 1. LDA, THF; 2. R-X | α-Sulfonyl Carbanion | α-Alkyl-2,2-dichlorocyclopropyl phenyl sulfone |

Formation and Reactivity of α-Carbanions of this compound

The presence of the strongly electron-withdrawing phenyl sulfone group renders the proton on the carbon atom to which it is attached (the α-carbon) acidic. This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base.

The deprotonation of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide (e.g., potassium tert-butoxide), generates a resonance-stabilized α-carbanion. This carbanion can then be trapped by a wide range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

| Electrophile | Product Type |

| Alkyl halides (R-X) | α-Alkylated sulfones |

| Aldehydes (RCHO) | β-Hydroxy sulfones |

| Ketones (R₂CO) | β-Hydroxy sulfones |

| Esters (RCOOR') | β-Keto sulfones |

| Carbon dioxide (CO₂) | α-Sulfonyl carboxylic acids |

| Michael acceptors | 1,4-Adducts |

Table 1: Examples of Electrophilic Trapping Reactions of the α-Carbanion of this compound

The stereochemical outcome of these reactions can often be controlled by the choice of reactants, reaction conditions, and the inherent stereochemistry of the cyclopropyl ring.

The α-carbanion of this compound is an example of an α-halocarbanion, as the carbanionic center is adjacent to carbon atoms bearing halogen (chlorine) atoms. While intermolecular reactions with electrophiles are common, the potential for intramolecular reactions exists. Given the strained nature of the cyclopropane (B1198618) ring, further intramolecular cyclization to form highly strained systems like bicyclobutanes is a possibility, though it would be highly dependent on the reaction conditions and the stability of the resulting products. Ring-opening reactions of the cyclopropyl carbanion are also a conceivable pathway, potentially leading to allylic sulfone derivatives.

Vicarious Nucleophilic Substitution (VNS) Involving Dichlorinated Sulfones

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen on electron-deficient aromatic rings. nih.govalfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction typically involves a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org

The α-carbanion generated from this compound is a potential candidate for VNS reactions. In this scenario, the carbanion would act as the nucleophile, and one of the chlorine atoms would serve as the leaving group. The general mechanism would involve the attack of the dichlorocyclopropyl phenyl sulfone carbanion on an electron-deficient aromatic compound (e.g., a nitroarene) to form a Meisenheimer-type adduct. nih.gov Subsequent base-induced β-elimination of HCl would lead to the formation of a new carbon-carbon bond between the cyclopropyl ring and the aromatic ring, with the restoration of aromaticity. nih.gov

| Reactant 1 (Carbanion Source) | Reactant 2 (Aromatic) | Potential Product |

| This compound | Nitrobenzene | 1-(2-chloro-1-phenylsulfonylcyclopropyl)-2-nitrobenzene |

Table 2: Hypothetical Vicarious Nucleophilic Substitution Reaction

This application would represent a novel extension of the VNS methodology, allowing for the introduction of a functionalized cyclopropyl moiety onto aromatic systems.

Transformations of the Phenyl Sulfone Moiety

The phenyl sulfone group is not merely a spectator group that facilitates carbanion formation; it can also actively participate in and direct subsequent chemical transformations.

Julia-Lythgoe Olefination and Modern Variants

The Julia-Lythgoe olefination is a classical and widely used method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. nih.govwikipedia.org The reaction proceeds via the addition of an α-sulfonyl carbanion to an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and a reductive elimination step. wikipedia.org A key feature of this reaction is that it generally produces the more stable E-alkene with high selectivity. organic-chemistry.org

The carbanion derived from this compound can, in principle, be utilized in a Julia-Lythgoe olefination. Reaction with an aldehyde or ketone would yield a β-hydroxy sulfone, which, after acylation and reduction (typically with sodium amalgam or samarium(II) iodide), would be expected to produce an alkylidene cyclopropane derivative. Research has demonstrated the use of cyclopropylsulfones in Julia-Lythgoe type olefinations for the synthesis of alkylidenecyclopropanes.

Modern variations of this reaction, such as the Julia-Kocienski olefination, utilize heteroaryl sulfones to enable a one-pot procedure and often exhibit high stereoselectivity. alfa-chemistry.com Adapting these modern variants to a substrate like this compound could provide a more efficient route to dichlorinated alkylidenecyclopropanes.

| Carbonyl Compound | Expected Olefin Product |

| Formaldehyde | 1,1-dichloro-2-methylenecyclopropane |

| Benzaldehyde | (2,2-dichlorocyclopropylidene)(phenyl)methane |

| Acetone | 1,1-dichloro-2-(propan-2-ylidene)cyclopropane |

Table 3: Potential Products from Julia-Lythgoe Olefination

Ramberg-Bäcklund Reactions of α-Halosulfones

The Ramberg-Bäcklund reaction is a classic transformation that converts α-halosulfones into alkenes upon treatment with a base. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction proceeds through the initial deprotonation at the α'-position (the carbon on the other side of the sulfone group) to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of a transient three-membered episulfone intermediate. wikipedia.orgchem-station.com This intermediate then spontaneously extrudes sulfur dioxide to yield the final alkene product. wikipedia.orgchem-station.com

For this compound, the α-carbon is part of the cyclopropyl ring and bears the phenyl sulfone group. The adjacent carbon within the ring is geminally disubstituted with chlorine atoms. A Ramberg-Bäcklund type reaction would require deprotonation at the α-carbon, followed by intramolecular displacement of one of the chlorine atoms to form a highly strained bicyclic episulfone. Subsequent extrusion of sulfur dioxide would lead to the formation of a cyclopropene derivative. The feasibility of this pathway would depend on the ability to achieve the necessary intramolecular cyclization despite the significant ring strain of the bicyclic intermediate.

| Starting Material | Base | Hypothetical Intermediate | Potential Product |

| This compound | Potassium tert-butoxide | Bicyclic episulfone | 1-chloro-2-phenylcycloprop-1-ene |

Table 4: Hypothetical Ramberg-Bäcklund Reaction Pathway

Nucleophilic Additions to Dearomatized Phenyl Sulfone Rings via Metal Coordination

A significant transformation of phenyl sulfones, including by extension this compound, involves the dearomatization of the phenyl ring through coordination to a metal center, which subsequently activates the ring for nucleophilic attack. Research has demonstrated that dihapto-coordination of a phenyl sulfone to a tungsten complex, specifically {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate), renders the dearomatized aryl ring susceptible to protonation at the carbon ortho to the sulfone group. acs.org This protonation event forms a resulting arenium species that readily reacts with a variety of nucleophiles. acs.org

The initial nucleophilic addition leads to the formation of a dihapto-coordinated sulfonylated diene complex. acs.org This intermediate can then undergo a second protonation and subsequent nucleophilic addition, ultimately forming a trisubstituted cyclohexene (B86901) species with the sulfonyl group at an allylic position. acs.org A key feature of this methodology is that all three nucleophilic additions occur on the same face of the ring, anti to the metal center. acs.org

A range of nucleophiles have been successfully employed in this reaction sequence with other phenyl sulfone derivatives, including masked enolates, cyanide, amines, amides, and hydride. acs.org This versatility allows for the synthesis of a diverse family of highly functionalized trisubstituted cyclohexenes from a simple arene precursor. While specific studies on this compound in this context are not detailed in the reviewed literature, the established reactivity of the phenyl sulfone moiety suggests its potential to undergo these transformations.

Table 1: Nucleophiles Used in Addition to Metal-Coordinated Phenyl Sulfones

| Nucleophile | Product Type |

|---|---|

| Masked Enolates | Functionalized Cyclohexenes |

| Cyanide | Cyanated Cyclohexenes |

| Amines | Aminated Cyclohexenes |

| Amides | Amidated Cyclohexenes |

| Hydride | Reduced Cyclohexenes |

Derivatization and Functional Group Interconversion of this compound

The this compound molecule offers several avenues for derivatization and functional group interconversion, primarily centered on the reactivity of the dichlorocyclopropyl ring and the sulfone moiety.

One of the characteristic reactions of gem-dihalocyclopropanes is their conversion to allenes upon treatment with alkyllithium reagents. This reaction proceeds via a carbene intermediate and provides a powerful method for the synthesis of cumulenes. For instance, various 1,1-dibromocyclopropane derivatives have been shown to react with butyllithium or methyllithium to afford allenes in good yields. scispace.com The corresponding dichloro analogs, such as this compound, are also expected to undergo a similar transformation with butyllithium. scispace.com

Another potential transformation of the dichlorocyclopropyl group involves silver(I)-promoted electrocyclic ring-opening. In related systems, gem-dibromocyclopropanes undergo a silver(I)-promoted ring-opening to form a π-allyl cation, which can then participate in cyclization reactions. nih.gov

The phenyl sulfone group itself can also be the site of functional group interconversion. A common transformation is the reduction of the sulfone to the corresponding sulfide. Reagents such as diisobutylaluminum hydride (DIBAL-H) have been shown to be effective for this purpose, converting various aliphatic, alicyclic, and aromatic sulfones to their sulfide counterparts. cdnsciencepub.com Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation, often requiring higher temperatures for aryl sulfones. acs.org A combination of LiAlH₄ and titanium tetrachloride has also been reported to rapidly reduce sulfones to sulfides in high yields. rsc.org

Furthermore, the entire sulfonyl group can be removed through a process known as reductive desulfonylation. This cleavage of the carbon-sulfur bond is typically achieved using reductive methods. wikipedia.org For example, β-hydroxy or β-acyloxy sulfones can be converted to alkenes via reductive elimination using reagents like sodium amalgam or samarium(II) iodide. wikipedia.org Reductive desulfonylation to replace the sulfone with a hydrogen atom is also a known transformation.

Table 2: Potential Derivatization and Functional Group Interconversions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group/Product |

|---|---|---|---|

| Dichlorocyclopropyl | Allene Synthesis | Alkyllithium (e.g., n-BuLi) | Allene |

| Dichlorocyclopropyl | Ring-Opening | Silver(I) salts | π-Allyl cation intermediate |

| Phenyl Sulfone | Reduction | DIBAL-H, LiAlH₄, LiAlH₄/TiCl₄ | Phenyl Sulfide |

| Phenyl Sulfone | Reductive Desulfonylation | Reducing agents (e.g., Na/Hg, SmI₂) | Alkane/Arene (removal of sulfone) |

Mechanistic Investigations and Theoretical Studies on 2,2 Dichlorocyclopropyl Phenyl Sulfone Chemistry

Mechanistic Elucidation of Cyclopropanation Reactions

The formation of the dichlorocyclopropyl sulfone moiety can be achieved through various synthetic routes, with mechanistic investigations focusing on both anionic and metal-catalyzed pathways.

Anionic cyclopropanation represents a mechanistically distinct platform for the formation of cyclopropane (B1198618) rings. Preliminary mechanistic studies suggest that these reactions proceed via a stepwise anionic process. nih.govfigshare.com The pathway is initiated by the direct addition of a sulfonyl-stabilized carbanion to a carbon-carbon double bond of an alkene. nih.gov

In the context of 2,2-dichlorocyclopropyl phenyl sulfone, this would typically involve the generation of a carbanion from dichloromethyl phenyl sulfone using a strong base. This nucleophilic species then attacks an appropriate olefin. The resulting intermediate subsequently undergoes an intramolecular nucleophilic substitution, displacing a leaving group to close the three-membered ring. This stepwise nature contrasts with the concerted mechanisms often proposed for carbene-based cyclopropanations. The presence of the phenyl sulfone group is critical, as it stabilizes the initial carbanion, facilitating its formation and subsequent nucleophilic attack.

Transition metal catalysis offers a highly efficient strategy for the construction of cyclopropanes, operating through mechanisms distinct from anionic pathways. univasf.edu.br A notable example is the manganese-catalyzed "borrowing hydrogen" strategy, which enables the cyclopropanation of allylic alcohols with sulfones acting as carbene alternative precursors. researchgate.net

The proposed mechanism for this transformation involves several key steps:

Dehydrogenation: The manganese catalyst first oxidizes the allylic alcohol to the corresponding enal or enone, "borrowing" hydrogen in the process to form a metal-hydride species.

Carbene Formation/Addition: The sulfone reagent, in the presence of the catalyst, generates a metal-carbene intermediate. This reactive species then undergoes a [2+1] cycloaddition with the in situ-generated electron-deficient alkene.

Hydrogenation: The resulting cyclopropyl (B3062369) aldehyde or ketone is then reduced by the manganese-hydride species, returning the "borrowed" hydrogen and regenerating the catalyst to complete the cycle. This process yields the final cyclopropylmethanol (B32771) product. researchgate.net

Other metal-catalyzed approaches often involve the in situ generation of carbene intermediates from diazo compounds, facilitated by catalysts based on copper (Cu), rhodium (Rh), or palladium (Pd). univasf.edu.brnih.gov For instance, copper(I) iodide has been shown to catalyze the reaction between diazo compounds and alkenes. DFT calculations suggest a mechanism where the copper catalyst first adds to the diazo compound, which then extrudes nitrogen to form a copper carbene complex. nih.gov This complex then transfers the carbene moiety to the alkene to furnish the cyclopropane ring.

| Mechanism Type | Key Intermediate | Typical Reagents | Catalyst/Base | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Anionic | Sulfonyl-stabilized carbanion | Dichloromethyl phenyl sulfone + Olefin | n-BuLi or NaNH₂ | Stepwise nucleophilic addition followed by intramolecular cyclization. | nih.govfigshare.com |

| Metal-Catalyzed (Borrowing Hydrogen) | Metal-carbene complex, Metal-hydride | Arylmethyl sulfone + Allylic alcohol | PNP-Manganese Complex | Sequential oxidation-cyclopropanation-reduction cycle. | researchgate.net |

| Metal-Catalyzed (Diazo) | Metal-carbene complex | Diazo compound + Olefin | Cu(I), Rh₂(OAc)₄ | Catalytic generation of a metal carbene for transfer to an olefin. | nih.gov |

Mechanistic Insights into Cyclopropyl Ring Opening and Rearrangements

The high ring strain and unique electronic nature of the this compound ring make it susceptible to ring-opening and rearrangement reactions, pathways that are heavily influenced by reaction conditions and the nature of the reactants.

The this compound system can be classified as a donor-acceptor (D-A) cyclopropane. The phenyl group can act as a donor, while the two chlorine atoms and the phenyl sulfone group are powerful acceptors. These polarized, strained systems are predisposed to undergo ring-opening reactions when treated with nucleophiles. acs.org

The mechanism often involves a nucleophilic attack on one of the cyclopropyl carbons, which proceeds via an SN2-like pathway. This attack leads to the cleavage of a carbon-carbon bond within the ring, relieving the ring strain. Lewis acids are commonly employed to promote the attack by coordinating to an acceptor group, which further weakens the bonds of the three-membered ring and enhances its electrophilicity. acs.orgresearchgate.net For example, the reaction of D-A cyclopropanes with chalcogenyl halides results in ring-opened products where the nucleophilic halide and the electrophilic chalcogenyl group have added in a 1,3-fashion across the former cyclopropane. acs.org

Reductive conditions can also induce ring-opening. Reagents like samarium(II) iodide (SmI₂) are known to reduce and eliminate phenyl sulfone groups. nih.gov In appropriately substituted cyclopropyl systems, this can trigger a reductive ring-opening or a rearrangement cascade.

The presence of two chlorine atoms on the cyclopropane ring has a profound impact on its stability and reactivity. Theoretical studies on related systems have shown that the introduction of two halogens into a fused cyclopropane ring can be thermodynamically favorable, leading to significant stabilization of the structure. rsc.org This stabilization contrasts with the inherent strain of the cyclopropane ring itself.

However, the strong electron-withdrawing nature of the halogens also significantly influences the ring's electronic properties. This has two competing effects:

Inductive Stabilization: The chlorine atoms inductively withdraw electron density from the C-C bonds of the ring, which can strengthen them against certain modes of decomposition.

Activation towards Nucleophiles: The same inductive withdrawal makes the cyclopropyl carbons more electrophilic and thus more susceptible to attack by nucleophiles, facilitating the ring-opening mechanisms discussed previously.

Furthermore, computational studies on the ring-opening of related halogen-substituted cyclic systems have indicated that chlorine substitution can lead to lower activation energy barriers for ring-opening compared to other halogens like fluorine or bromine. researchgate.net This suggests that the dichlorinated nature of the ring is a key factor in tuning its reactivity profile, making it stable enough to isolate but reactive enough for subsequent transformations.

Mechanistic Studies of Sulfone-Mediated Olefination and Substitution Reactions

The phenyl sulfonyl group is not merely a spectator; it is a versatile functional group that can direct reactivity. After serving its purpose in the construction or activation of the cyclopropyl ring, it can be removed or replaced, often leading to valuable synthetic transformations like olefination or substitution.

Desulfonylation reactions, which involve the cleavage of a carbon-sulfur bond, are typically reductive in nature. wikipedia.org When a sulfone-containing substrate also has a good leaving group in the β-position, a reductive elimination can occur to form an alkene. This process is the mechanistic basis of the Julia-Lythgoe olefination. In the context of a cyclopropyl system, a rearrangement could be envisioned where a cyclopropylcarbinol derived from the sulfone undergoes ring-opening upon activation of the hydroxyl group (e.g., by acylation), followed by reductive elimination of the resulting β-acyloxy sulfone with an agent like sodium amalgam to yield an olefin. wikipedia.org

The sulfonyl group can also function as a leaving group in nucleophilic substitution reactions. nih.gov The strong electron-withdrawing nature of the SO₂Ph group makes the carbon to which it is attached electrophilic. Under appropriate conditions, particularly when the carbon is part of an allylic or benzylic system, a nucleophile can displace the sulfinate anion (:SO₂R⁻). While less common for saturated alkyl sulfones, this pathway can be important in rearranged products derived from the initial cyclopropane.

| Functional Group | Role in Cyclopropanation | Role in Ring-Opening | Role in Olefination/Substitution | Reference |

|---|---|---|---|---|

| Phenyl Sulfone (SO₂Ph) | Stabilizes adjacent carbanion for anionic pathways; Acts as a carbene precursor in some metal-catalyzed routes. | Acts as a strong electron-withdrawing 'acceptor' group, activating the ring for nucleophilic attack. | Serves as a leaving group (sulfinate) in reductive eliminations (olefination) and substitutions. | nih.govresearchgate.netacs.orgwikipedia.org |

| Dichloro (Cl₂) | - | Inductively withdraws electron density, increasing the electrophilicity of ring carbons and lowering activation barriers for ring-opening. | - | rsc.orgresearchgate.net |

| Cyclopropyl Ring | - | Provides ring strain as a driving force for ring-opening reactions upon nucleophilic attack. | Can rearrange upon ring-opening to form structures suitable for subsequent elimination. | acs.org |

Reaction Mechanism of Julia Olefination

The Julia olefination is a powerful method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org The classical Julia-Lythgoe olefination is a multi-step process that typically yields (E)-alkenes with high selectivity. organic-chemistry.org The reaction begins with the deprotonation of the phenyl sulfone to form a carbanion, which then adds to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. nih.gov This intermediate is usually acylated, and subsequent reductive elimination, often using sodium amalgam or samarium(II) iodide, furnishes the alkene. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the classical Julia olefination is largely independent of the stereochemistry of the β-alkoxy sulfone intermediate, as the reductive elimination often proceeds through a radical intermediate that allows for equilibration to the more stable trans-alkene. organic-chemistry.org

A significant advancement in this methodology is the modified Julia olefination, particularly the Julia-Kocienski olefination, which allows for a one-pot synthesis of alkenes. organic-chemistry.org This variation often utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which modify the reaction pathway. nih.gov In the Julia-Kocienski olefination, the initial addition of the sulfone carbanion to the carbonyl compound is followed by a Smiles rearrangement. mdpi.compreprints.org This intramolecular rearrangement leads to an intermediate that subsequently eliminates sulfur dioxide and the heteroaryl group to form the alkene. youtube.com The stereoselectivity of the Julia-Kocienski olefination is often determined in the initial addition step, where the formation of either the syn or anti β-alkoxy sulfone intermediate can dictate the final E/Z ratio of the alkene product. nih.gov The choice of base, solvent, and the nature of the sulfone's heterocyclic group can influence this stereoselectivity. organic-chemistry.org For instance, PT-sulfones are known to favor the formation of (E)-alkenes due to steric factors in the transition state. organic-chemistry.org Recent studies have also explored the use of N-sulfonylimines as electrophiles, leading to highly Z-selective olefination, with DFT calculations suggesting that the selectivity is primarily determined during the 1,2-addition step. chemrxiv.org

Concerted vs. Stepwise Processes in Ramberg-Bäcklund Reactions

The Ramberg-Bäcklund reaction is a classic method for converting α-halosulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org The generally accepted mechanism involves a series of steps. organic-chemistry.org It begins with the deprotonation of the α-halosulfone at the carbon bearing the halogen, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon bearing the halogen, leading to the formation of a three-membered episulfone (thiirane dioxide) intermediate. numberanalytics.com The final step is the extrusion of sulfur dioxide from the episulfone to yield the alkene. wikipedia.org

The debate between a concerted versus a stepwise mechanism primarily centers on the final SO2 extrusion step. A concerted, linear cheletropic extrusion of SO2 is considered symmetry-forbidden. organic-chemistry.org This has led to proposals of stepwise mechanisms involving either dipolar or diradical intermediates. While the anionic mechanism involving the formation of the thiirane (B1199164) dioxide is widely accepted, the exact nature of its subsequent decomposition is still a subject of discussion. organic-chemistry.orgchemistry-chemists.com Theoretical studies have been employed to investigate the mechanism, with results generally supporting the experimental observations. researchgate.net The stereochemical outcome of the Ramberg-Bäcklund reaction can be complex, often yielding a mixture of cis and trans isomers. wikipedia.org The ratio of these isomers can be influenced by the base used, with weaker bases often favoring the Z-alkene and stronger bases favoring the E-alkene. organic-chemistry.org

Pathways for Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a synthetic methodology that allows for the formal substitution of a hydrogen atom in an electrophilic aromatic or heteroaromatic ring by a nucleophile. wikipedia.org The reaction typically involves the use of a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org In the context of sulfones, compounds like chloromethyl phenyl sulfone are classic reagents for VNS reactions. organic-chemistry.orgkuleuven.be

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a valuable tool for elucidating the mechanisms of complex organic reactions involving sulfones. DFT calculations allow for the investigation of reaction pathways, the characterization of transition states, and the determination of activation energies. researchgate.netacs.org For instance, in the Julia-Kocienski olefination, DFT studies have been used to rationalize the observed stereoselectivities by modeling the transition states of the initial addition step. preprints.org These calculations can help predict whether the syn or anti adduct will be favored under specific reaction conditions.

In the context of the Ramberg-Bäcklund reaction, theoretical studies have supported the proposed multi-step mechanism. researchgate.net DFT calculations have also been applied to study cheletropic reactions, such as the extrusion of SO2 from 2,5-dihydrothiophene (B159602) sulfones, providing insights into the electronic effects of substituents on the activation energy. ajchem-a.com Furthermore, DFT has been employed to study the mechanism of VNS reactions, helping to understand the reactivity patterns and the influence of substituents on the electrophilicity of the aromatic ring. researchgate.net DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, have been shown to provide results that are in good agreement with experimental kinetic data for VNS reactions. researchgate.net

Conformational Analysis and Electronic Structure Calculations of this compound

Computational methods are essential for understanding the three-dimensional structure and electronic properties of molecules like this compound. Conformational analysis, often initiated with molecular mechanics force fields like MMFF and followed by optimization using DFT methods (e.g., B3LYP/6-31+G(d,p)), can identify the lowest energy conformers of the molecule. researchgate.net For sulfones, DFT calculations have been shown to be crucial for accurately predicting molecular structures, as simpler methods can sometimes fail. researchgate.net

Electronic structure calculations, also performed using DFT, provide information about the distribution of electrons within the molecule, bond orders, and atomic charges. nih.gov For phenyl sulfones, these calculations can reveal the extent of conjugation between the phenyl ring and the sulfonyl group, which involves the d-orbitals of the sulfur atom. nih.gov The inductive effect of the sulfonyl group contributes to the stability of radical anions of diphenyl sulfones. nih.gov X-ray crystallography, in conjunction with DFT calculations (e.g., B3PW91), has been used to study the bond lengths and angles in various sulfones, revealing that while S-O bond distances are not significantly influenced by para-substituents on the aryl rings, slight changes in S-C bond distances can be observed. st-andrews.ac.uk

Stereoselectivity Prediction and Rationalization in Transformations

Computational chemistry plays a pivotal role in predicting and rationalizing the stereochemical outcomes of reactions involving sulfones. For transformations where stereocenters are created or modified, understanding the relative energies of different transition states is key to predicting which stereoisomer will be the major product.

Strategic Applications of 2,2 Dichlorocyclopropyl Phenyl Sulfone in Complex Organic Synthesis

Construction of Advanced Carbocyclic and Heterocyclic Frameworks

The unique structural features of 2,2-Dichlorocyclopropyl phenyl sulfone make it a valuable building block for the synthesis of complex molecular architectures, including a variety of functionalized cyclopropanes and substituted cyclohexenes through dearomatization strategies.

While direct transformations of this compound into other functionalized cyclopropanes are not extensively documented in the reviewed literature, the inherent reactivity of the sulfonyl group suggests its potential as a versatile precursor. The phenylsulfonyl group can act as an activating group, enabling nucleophilic substitution or elimination reactions. For instance, related studies have shown that cyclopropyl (B3062369) sulfones can be derivatized through sulfoxide-metal exchange followed by reaction with electrophiles. nih.gov This suggests a potential pathway for the functionalization of the this compound ring.

Furthermore, the synthesis of densely functionalized (2,2-dichlorovinyl)cyclopropanes has been achieved through base-promoted intramolecular cyclization. researchgate.net This highlights the utility of the dichlorinated motif in accessing complex cyclopropane (B1198618) structures. Catalytic asymmetric synthesis of highly functionalized cyclopropanes from α-substituted allylic sulfones has also been reported, demonstrating the role of the sulfonyl group in directing cyclopropanation reactions. researchgate.net These examples from related systems underscore the potential of this compound as a scaffold for generating a diverse array of substituted cyclopropanes, although specific examples remain to be explored.

The phenylsulfonyl group is a known participant in dearomatization reactions, which are powerful methods for the synthesis of substituted cyclohexenes. A novel process has been described for the synthesis of di- and trisubstituted cyclohexenes from arenes, involving nucleophilic addition reactions to a phenyl sulfone coordinated to a tungsten complex. nih.gov This coordination renders the dearomatized aryl ring susceptible to protonation and subsequent nucleophilic attack, ultimately leading to highly functionalized cyclohexene (B86901) derivatives. nih.gov

While the direct application of this compound in such a dearomatization strategy has not been explicitly detailed, the underlying principle of using a phenyl sulfone to facilitate the transformation of an aromatic ring into a cyclohexene framework is well-established. nih.gov The sulfonyl group can also act as a leaving group, allowing for further diversification of the resulting cyclohexene products. nih.gov The presence of the dichlorocyclopropyl moiety could introduce additional complexity and potential for subsequent transformations in the final cyclohexene product.

Role as a Synthetic Equivalent for Reactive Intermediates

This compound has the potential to serve as a precursor to highly reactive intermediates, such as carbenes and carbanions, which are valuable species in the construction of complex organic molecules.

The gem-dichloro-substituted carbon atom in this compound suggests its potential to act as a dichlorocarbene (B158193) equivalent under specific reaction conditions. While the direct generation of dichlorocarbene from this specific sulfone is not well-documented, the use of sulfones as carbene equivalents is a known strategy in organic synthesis. figshare.com For example, cyclopropyl sulfone anions have been utilized as cyclopropylidene equivalents. figshare.com This precedent suggests that, under appropriate thermal or chemical activation, this compound could potentially eliminate the phenylsulfonyl group and one of the chlorine atoms to generate a dichlorocarbene species.

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. beilstein-journals.orgbeilstein-journals.org The generation of reactive intermediates, such as carbenes and carbanions, is often a key step in these transformations. While specific MCRs involving this compound as a precursor for carbene or carbanion species have not been detailed in the available literature, the chemical structure of the compound suggests its potential in this area.

For instance, the deprotonation of the cyclopropyl ring could generate a carbanion that could then participate in an MCR. Similarly, as discussed in the previous section, the generation of a dichlorocarbene from this molecule could initiate a multicomponent cascade. The use of difluorocarbene precursors in copper-catalyzed MCRs to generate ylide intermediates has been reported, showcasing the potential for dihalocarbenes in such reactions. nih.gov

Contribution to Stereoselective Synthesis

The rigid framework of the cyclopropane ring and the presence of multiple substituents on this compound make it an interesting substrate for stereoselective synthesis. While specific studies on the stereoselective transformations of this compound are limited, general principles of stereocontrol in reactions involving cyclopropanes can be considered.

The stereoselective generation and transformation of related cyclopropene (B1174273) derivatives have been described, leading to the formation of cycloadducts with high stereocontrol. researchgate.net These studies highlight how the geometry of the cyclopropane ring can influence the stereochemical outcome of a reaction. In the context of this compound, the phenylsulfonyl group could act as a directing group in stereoselective reactions, guiding the approach of reagents to a specific face of the cyclopropane ring. Further research is needed to explore and establish the role of this specific compound in stereoselective synthesis.

Diastereoselective Approaches in Reactions of this compound

Specific studies detailing the diastereoselective reactions of this compound, where the stereochemical outcome is controlled to favor one diastereomer, are not prominently featured in the surveyed literature. General methodologies for the diastereoselective synthesis of cyclopropanes with phenylsulfonyl substituents have been explored, but these typically involve the construction of the cyclopropane ring itself rather than subsequent reactions of a pre-functionalized dichlorocyclopropane. rsc.org

Integration into Cascade and Domino Reactions for Molecular Complexity

The true synthetic potential of activated gem-dichlorocyclopropanes is unlocked in their application in cascade or domino reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to rapidly increase molecular complexity. organic-chemistry.org The high ring strain of the cyclopropane ring, combined with the activation provided by the electron-withdrawing phenyl sulfone group, predisposes this compound to undergo ring-opening reactions. This ring-opening can serve as the initiating step for a sequence of further transformations.

A closely analogous system, 2,2-dichlorocyclopropanecarbonyl chloride, demonstrates this principle effectively. In the presence of a Lewis acid, it participates in a sequential Friedel-Crafts acylation, ring-opening, and intramolecular cyclization cascade to produce architecturally challenging molecules. researchgate.net This reactivity serves as a strong model for the potential cascade reactions of this compound.

One-Pot Transformations Leveraging Multiple Reactive Sites

The structure of this compound features multiple reactive sites that can be exploited in one-pot transformations. The key transformation demonstrated by analogous systems is a Lewis acid-promoted cascade that proceeds in three distinct stages within a single reaction vessel. researchgate.net

Intermolecular Friedel-Crafts Reaction: The process is initiated by a Lewis acid-catalyzed acylation of an aromatic compound, forming an intermediate 2,2-dichlorocyclopropyl ketone. This step attaches the core cyclopropyl unit to an aromatic scaffold.

Regioselective Ring Opening: The highly strained dichlorocyclopropane ring of the ketone intermediate is then trapped by another molecule of the arene. This step is accompanied by a regioselective cleavage of the cyclopropane ring.

Intramolecular Cyclization: The final step is an intramolecular cyclization that results in the formation of a new polycyclic aromatic system.

This one-pot sequence efficiently transforms simple starting materials into complex polycyclic structures, highlighting the utility of the activated dichlorocyclopropane motif as a latent reactive species for cascade processes. researchgate.net

Synthesis of Architecturally Challenging Molecules

The cascade reaction initiated by the ring-opening of an activated gem-dichlorocyclopropane provides a powerful tool for constructing complex molecular architectures that would be challenging to assemble through traditional linear syntheses.

A prime example is the synthesis of 4-aryl-1-naphthols from 2,2-dichlorocyclopropanecarbonyl chlorides and benzenes. researchgate.net This one-pot benzannulation process demonstrates the strategic conversion of a simple cyclopropane derivative into a valuable naphthol scaffold, which is a core structure in many biologically active compounds and advanced materials. The reaction proceeds with high regioselectivity, ensuring the specific formation of the desired constitutional isomer. researchgate.net

The table below illustrates the scope of this transformation with various substituted benzenes, showcasing the synthesis of diverse 4-aryl-1-naphthol derivatives from a common gem-dichlorocyclopropane precursor.

Table 1: Synthesis of 4-Aryl-1-Naphthols via Cascade Reaction of an Activated gem-Dichlorocyclopropane Data derived from analogous reactions of 2,2-dichlorocyclopropanecarbonyl chlorides. researchgate.net

| Entry | Arene | R Group on Naphthol | Product |

|---|---|---|---|

| 1 | Benzene | H | 4-Phenyl-1-naphthol |

| 2 | Toluene | 6-Methyl | 6-Methyl-4-(p-tolyl)-1-naphthol |

| 3 | p-Xylene | 6,7-Dimethyl | 6,7-Dimethyl-4-(2,5-dimethylphenyl)-1-naphthol |

| 4 | Anisole | 6-Methoxy | 6-Methoxy-4-(p-methoxyphenyl)-1-naphthol |

This methodology underscores the potential of this compound, by analogy, to serve as a key building block in domino reactions aimed at the efficient synthesis of architecturally challenging molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2,2-Dichlorocyclopropyl Phenyl Sulfone Transformations

The exploration of advanced catalytic methodologies is a paramount objective in expanding the synthetic utility of this compound. Future research is anticipated to move beyond traditional methods and embrace cutting-edge catalytic strategies.

Photocatalysis and Dual Catalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds and the transformation of sulfones. scispace.commdpi.comunimi.itresearchgate.netrsc.org The integration of photoredox catalysis with other catalytic modes, such as organometallic catalysis in dual catalytic systems, presents a promising avenue for novel transformations of this compound. mdpi.com Such systems could enable previously inaccessible reaction pathways by harnessing the energy of visible light to generate reactive intermediates under mild conditions.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis and functional group transformations. researchgate.net The development of bespoke organocatalysts for reactions involving this compound could lead to highly enantioselective processes, providing access to chiral building blocks of significant interest in medicinal chemistry.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a well-established and industrially relevant technique for reactions involving immiscible phases. unimi.itcrdeepjournal.orgcore.ac.ukias.ac.innih.gov Innovations in the design of phase-transfer catalysts, including chiral variants, could enhance the efficiency and selectivity of reactions such as nucleophilic substitutions on the cyclopropane (B1198618) ring or reactions involving the sulfonyl group. unimi.it The cyclopropenium ion, for instance, has been identified as a viable platform for efficient phase-transfer catalysis across a diverse range of organic transformations. nih.gov

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalytic System | Potential Advantages for this compound | Representative Catalyst Classes |

| Photocatalysis | Mild reaction conditions, unique reactivity via excited states, temporal and spatial control. | Ruthenium and Iridium complexes, Organic dyes. |

| Dual Catalysis | Synergistic activation modes, access to novel transformations. | Combination of a photosensitizer and a transition metal catalyst. |

| Organocatalysis | Metal-free, environmentally benign, potential for high enantioselectivity. | Chiral amines, phosphoric acids, N-heterocyclic carbenes. |

| Phase-Transfer Catalysis | Suitable for multiphase reactions, operational simplicity, cost-effective. | Quaternary ammonium (B1175870) and phosphonium (B103445) salts, crown ethers. |

Exploration of New Reactivity Modes and Synthetic Pathways

The inherent ring strain and the presence of multiple functional groups in this compound suggest a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering and harnessing novel reaction pathways.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to cleavage under various conditions, providing a pathway to functionalized acyclic structures. The development of selective ring-opening strategies, potentially catalyzed by transition metals or Lewis acids, could yield a diverse array of products. For instance, palladium-catalyzed ring-opening/[3+2] annulation reactions have been demonstrated with cyclopropenones, suggesting the potential for similar transformations with this compound. mdpi.comrsc.org Furthermore, ring-opening polymerization of sulfur-containing monomers is an emerging field that could find application with suitably functionalized derivatives of this compound. rsc.org

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. academie-sciences.frlibretexts.orgnih.gov Investigating the behavior of this compound as a dienophile or dipolarophile in cycloaddition reactions could lead to the synthesis of complex molecular architectures. Visible-light-mediated [3+2] cycloadditions involving vinylcyclopropanes and acetylenic sulfones have been reported, highlighting a potential reactivity mode for exploration. scispace.comuni-mainz.de

A summary of potential new reactivity modes is provided in Table 2.

| Reactivity Mode | Potential Synthetic Outcome | Key Influencing Factors |

| Catalytic Ring-Opening | Linearized, functionalized alkyl sulfones. | Choice of catalyst (e.g., Pd, Rh, Lewis acids), reaction conditions. |

| [n+m] Cycloadditions | Novel carbocyclic and heterocyclic frameworks. | Nature of the reaction partner (diene, dipole), thermal or photochemical activation. |

| Desulfonylative Functionalization | Introduction of new functional groups at the former site of the sulfonyl moiety. | Reductive or oxidative conditions, transition-metal catalysis. |

Advanced Computational Studies for Predictive Synthesis

The integration of computational chemistry is set to revolutionize the design and optimization of synthetic routes. For this compound, advanced computational studies can provide invaluable insights and guide experimental efforts.

Density Functional Theory (DFT) for Mechanistic Elucidation: DFT calculations are a powerful tool for investigating reaction mechanisms, transition states, and the origins of selectivity. rsc.orgajchem-a.comrsc.orgnih.govresearchgate.net Applying DFT to study the potential transformations of this compound can help in understanding its reactivity and in the rational design of catalysts and reaction conditions for desired outcomes. For example, DFT has been used to clarify the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.orgresearchgate.net

Predictive Models for Reactivity: The development of computational models, including machine learning algorithms, to predict the reactivity of chemical compounds is a rapidly advancing field. mdpi.comnih.govdigitellinc.comoptibrium.comnih.gov Such models, trained on extensive datasets, could be employed to forecast the most likely reaction pathways for this compound with various reagents, thereby accelerating the discovery of new reactions and optimizing existing ones. These predictive tools can significantly reduce the experimental effort required by prioritizing promising synthetic routes.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. Future research on this compound will undoubtedly incorporate these principles.

Green Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a chemical process. The use of solvent selection guides, which rank solvents based on their safety, health, and environmental profiles, will be crucial in developing greener synthetic routes for and with this compound. whiterose.ac.ukjk-sci.comrsc.orgresearchgate.netubc.ca The aim will be to replace hazardous solvents with more benign alternatives without compromising reaction efficiency.

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of a chemical's entire life cycle, from raw material extraction to disposal, can be achieved through Life Cycle Assessment (LCA). scispace.commdpi.comepa.govresearchgate.netrsc.org Conducting an LCA for the synthesis and transformations of this compound will identify hotspots of environmental impact and guide the development of more sustainable processes. This holistic approach considers factors such as energy consumption, waste generation, and the use of hazardous materials.

Key green chemistry metrics that will be important in future research are outlined in Table 3.

| Green Chemistry Metric | Description | Relevance to this compound |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | Optimizing reactions to maximize the incorporation of reactant atoms into the final product. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimizing waste in all synthetic steps. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the final product. | Reducing the overall material consumption of the synthetic process. |

| Energy Efficiency | Minimizing the energy consumption of a process. | Developing reactions that proceed under milder conditions (e.g., lower temperatures and pressures). |

Q & A

Q. What are the critical physicochemical properties of 2,2-dichlorocyclopropyl phenyl sulfone that impact experimental design?

Key properties include:

- Molecular formula : C₉H₈Cl₂S (MW 219.13 g/mol)

- Boiling point : 100°C (may require vacuum distillation for purification)

- Density : 1.3 g/cm³ (impacts solvent selection for extractions)

- Storage : Stable at 0–6°C; sensitive to thermal decomposition above 100°C .

- Hazard profile : S24/25 (avoid skin/eye contact; use PPE during handling) .

Methodological Insight : When designing reactions, prioritize low-temperature storage and inert atmospheres to preserve integrity. Use high-boiling solvents (e.g., DMSO) compatible with its density .

Q. What synthetic routes are validated for this compound, and what are their limitations?

The compound is synthesized via:

- Cyclization of open-chain sulfones using strong bases (e.g., KNH₂ in ether), though yields vary due to competing decomposition pathways .

- Desulfurization reactions with coal model sulfides (e.g., benzyl phenyl sulfide), but inefficiencies occur (e.g., 97% unreacted material in ZnCl₂/morpholine systems) .

Methodological Insight : Optimize reaction conditions by modulating base strength (e.g., potassium ferri-butoxide) and avoiding protic solvents to minimize ring-opening side reactions .

Q. How should researchers characterize this compound using spectroscopic techniques?

- NMR : Leverage ¹H/¹³C NMR to confirm cyclopropane ring integrity (δ 3.5–4.5 ppm for cyclopropyl protons) and sulfone group (δ 130–140 ppm for aromatic-SO₂ coupling) .

- Mass spectrometry : Validate molecular ion peaks at m/z 217.972 (exact mass) and fragmentation patterns for Cl and SO₂ loss .

Methodological Insight : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by the dichlorocyclopropyl group’s steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of the dichlorocyclopropyl group influence sulfone reactivity in cross-coupling reactions?

- Steric hindrance : The cyclopropane ring restricts access to the sulfone’s sulfur atom, reducing nucleophilic substitution efficiency.

- Electronic effects : Electron-withdrawing Cl atoms destabilize the sulfone group, enhancing electrophilicity in SNAr reactions but increasing susceptibility to base-mediated decomposition .

Methodological Insight : Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to mitigate steric hindrance. Use low-temperature conditions (<50°C) to stabilize intermediates .

Q. How can researchers resolve contradictions in reported reaction yields for heterocyclic syntheses using this sulfone?

Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but accelerate side reactions.

- Catalyst selection : ZnCl₂ fails to activate the sulfone in desulfurization, whereas Fe³⁺ catalysts show promise .

Methodological Insight : Conduct kinetic studies (e.g., time-resolved GC-MS) to identify rate-limiting steps. Compare yields under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways .

Q. What computational approaches are recommended to model the dichlorocyclopropyl group’s electronic effects?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- QSPR models : Correlate LogP (3.72) with membrane permeability for drug delivery studies .

Methodological Insight : Use CC-DPS profiling services to access quantum-chemical datasets (e.g., dipole moments, polarizability) for structure-activity relationship (SAR) modeling .

Q. What role does this sulfone play in synthesizing bioactive intermediates (e.g., Ciprofibrate precursors)?

While not directly used in Ciprofibrate synthesis, related derivatives (e.g., 4-(2,2-dichlorocyclopropyl)phenyl acetate) serve as key intermediates. The sulfone’s stability under basic conditions makes it a potential precursor for esterification or hydrolysis reactions .

Methodological Insight : Explore Pd-mediated C–S bond activation to convert the sulfone into phenoxyacetic acid derivatives for pharmaceutical applications .

Q. What strategies mitigate decomposition of this compound in high-temperature reactions?

- Additive screening : Introduce radical scavengers (e.g., BHT) to suppress thermal degradation.

- Microwave-assisted synthesis : Shorten reaction times to reduce exposure to elevated temperatures .

Methodological Insight : Monitor decomposition via TGA-DSC to identify safe operating temperature thresholds (<80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.